L-Valine, L-phenylalanyl-L-seryl-

Description

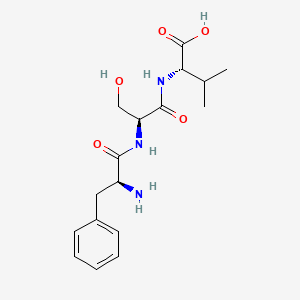

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-10(2)14(17(24)25)20-16(23)13(9-21)19-15(22)12(18)8-11-6-4-3-5-7-11/h3-7,10,12-14,21H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIJMIZJPHQGEN-IHRRRGAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Valyl-L-phenylalanyl-L-serine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valyl-L-phenylalanyl-L-serine is a tripeptide composed of the amino acids valine, phenylalanine, and serine. As with all peptides, its specific sequence of amino acids dictates its unique three-dimensional structure and, consequently, its physicochemical properties. These properties are of paramount importance in various scientific and industrial applications, including drug development, biochemistry, and materials science. Understanding the core physicochemical characteristics of this tripeptide is crucial for predicting its behavior in biological systems, designing novel therapeutics, and developing new biomaterials. This technical guide provides an in-depth overview of the known and predicted physicochemical properties of L-Valyl-L-phenylalanyl-L-serine, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of L-Valyl-L-phenylalanyl-L-serine are summarized in the table below. The data presented is a combination of computed values from reputable databases and estimations based on the properties of its constituent amino acids and related dipeptides.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₁₇H₂₅N₃O₅ | PubChem CID: 145459018[1] |

| Molecular Weight | 351.4 g/mol | PubChem CID: 145459018[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem CID: 145459018[1] |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N | PubChem CID: 145459018 |

| XLogP3 | -3.8 | PubChem CID: 145459018[1] |

Comparative Physicochemical Properties of Constituent Dipeptides

To provide further context, the following table summarizes the computed and, where available, experimental properties of the dipeptide components of L-Valyl-L-phenylalanyl-L-serine.

| Dipeptide | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Experimental LogP |

| L-Valyl-L-phenylalanine | 264.32 | -2.2 | -0.84 (Extrapolated)[2][3] |

| L-Phenylalanyl-L-serine | 252.27 | -3.7 | -2.77 (Extrapolated)[4] |

| L-Valyl-L-serine | 204.22 | -4.8 | -3.54 (Extrapolated)[5] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of tripeptides like L-Valyl-L-phenylalanyl-L-serine.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a peptide at a given pH, which in turn affects its solubility, binding affinity, and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of L-Valyl-L-phenylalanyl-L-serine of known concentration (e.g., 1-10 mM) in deionized water.

-

Titration Setup: Use a calibrated pH meter and a micro-burette. The titration vessel should be temperature-controlled.

-

Titration: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values of the ionizable groups.

Alternative Methodology: Spectroscopic Methods

Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or Raman spectroscopy can also be employed to determine pKa values by monitoring changes in the spectrum as a function of pH.[6][7]

Workflow for pKa Determination by Potentiometric Titration

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties in the body.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa.

-

Sample Addition: Dissolve a known amount of L-Valyl-L-phenylalanyl-L-serine in the aqueous phase.

-

Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the tripeptide in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow for logP Determination by the Shake-Flask Method

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a compound's bioavailability and formulation.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: Add an excess amount of L-Valyl-L-phenylalanyl-L-serine to a known volume of the desired aqueous solvent (e.g., water, buffer at a specific pH) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a supernatant aliquot and determine the concentration of the dissolved tripeptide using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Solubility Determination: The measured concentration represents the equilibrium solubility of the tripeptide under the tested conditions.

For peptides with low aqueous solubility, the use of co-solvents (e.g., DMSO, ethanol) may be necessary.[8][9][10][11] The general approach involves dissolving the peptide in a minimal amount of the organic solvent first, followed by the gradual addition of the aqueous buffer.[8][9][10][11]

Potential Biological Relevance and Signaling Pathways

While no specific signaling pathways directly involving L-Valyl-L-phenylalanyl-L-serine have been definitively characterized, the biological activities of its constituent amino acids provide a basis for hypothesizing its potential roles. L-valine is a branched-chain amino acid known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation. L-serine plays a significant role in the central nervous system, acting as a neuromodulator and a precursor to other important molecules. L-phenylalanine is an essential amino acid and a precursor for neurotransmitters like dopamine.

Based on these individual functions, a hypothetical signaling pathway where L-Valyl-L-phenylalanyl-L-serine or its metabolites could influence cellular processes is presented below. This diagram illustrates a potential interaction with a cell surface receptor, leading to the activation of downstream signaling cascades.

Hypothetical Signaling Pathway for L-Valyl-L-phenylalanyl-L-serine

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of L-Valyl-L-phenylalanyl-L-serine. While experimental data for this specific tripeptide is limited, the provided computed values, comparative data for its constituent dipeptides, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The methodologies outlined will enable the accurate determination of its pKa, logP, and solubility, which are critical for its application in various scientific fields. The hypothetical signaling pathway serves as an illustrative example of its potential biological relevance, encouraging further investigation into the specific roles of this and other short peptides in cellular processes. As research in the field of peptidomimetics and peptide-based therapeutics continues to grow, a thorough understanding of the fundamental physicochemical properties of these molecules will be indispensable for future innovations.

References

- 1. Val-Phe-Ser | C17H25N3O5 | CID 145459018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phe-Ser | C12H16N2O4 | CID 193508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Val-Ser | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jpt.com [jpt.com]

- 9. genscript.com [genscript.com]

- 10. biobasic.com [biobasic.com]

- 11. lifetein.com [lifetein.com]

Val-Phe-Ser Tripeptide: A Technical Whitepaper on Putative Biological Functions and Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Val-Phe-Ser (Valine-Phenylalanine-Serine) is a specific sequence of amino acids whose biological function has not been extensively characterized in peer-reviewed literature. This technical guide consolidates the available physicochemical data of its constituent amino acids, explores putative biological activities based on structure-activity relationships of similar peptides, and proposes experimental workflows for its systematic investigation. While direct evidence for the function of Val-Phe-Ser is scarce, its amphipathic nature—possessing both hydrophobic and polar residues—suggests potential roles as a bioactive peptide, possibly exhibiting antihypertensive or antimicrobial properties. This document aims to provide a foundational resource for researchers interested in the untapped potential of this and other novel short-chain peptides.

Introduction

Bioactive peptides, short sequences of amino acids, are of significant interest in pharmacology and nutrition due to their potential to modulate physiological processes and influence health outcomes.[1][2][3][4] Tripeptides, in particular, are small enough to be potentially absorbed intact or as dipeptides in the gastrointestinal tract, making them viable candidates for oral drug development and as components of functional foods.[5][6]

The Val-Phe-Ser (VFS) tripeptide, composed of valine, phenylalanine, and serine, presents an interesting case for investigation. While comprehensive studies on its specific biological roles are not currently available in the public domain, an analysis of its constituent amino acids and comparison with structurally related bioactive peptides can provide a strong basis for targeted research.

Physicochemical Properties of Val-Phe-Ser and its Constituent Amino Acids

The potential function of a peptide is deeply rooted in the physicochemical properties of its amino acid residues. Val-Phe-Ser combines hydrophobic and polar characteristics, suggesting a possible amphipathic nature.

| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Property | Molecular Weight ( g/mol ) | Key Characteristics & Potential Functional Contribution |

| Valine | V | Val | Nonpolar, Aliphatic | 117.15 | Contributes to hydrophobic interactions, which are often crucial for binding to enzyme active sites or cellular membranes. |

| Phenylalanine | F | Phe | Nonpolar, Aromatic | 165.19 | The aromatic ring can engage in π-π stacking interactions with biological targets. It is a common residue in antimicrobial peptides, where it can act as a membrane anchor.[7] |

| Serine | S | Ser | Polar, Uncharged | 105.09 | The hydroxyl (-OH) group can form hydrogen bonds, increasing solubility and interaction with the aqueous environment or polar residues in a binding pocket. |

The overall properties of the Val-Phe-Ser tripeptide are summarized below.

| Property | Value | Source |

| Molecular Formula | C17H25N3O5 | PubChem[8] |

| Molecular Weight | 351.4 g/mol | PubChem[8] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem[8] |

Putative Biological Functions and Mechanisms of Action

Based on the structural characteristics of Val-Phe-Ser and the known activities of similar peptides, several potential biological functions can be hypothesized. It is critical to note that these are theoretical and require experimental validation.

Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition

A significant number of food-derived bioactive peptides exert antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE).[9][10][11] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.

The tripeptide Ala-Val-Phe, which shares two C-terminal residues with Val-Phe-Ser, has been identified as an ACE inhibitor derived from insect protein.[12] The study found that Ala-Val-Phe is partially hydrolyzed to the dipeptide Val-Phe, which is a more potent ACE inhibitor.[12][13] This suggests that peptides containing Val-Phe at their C-terminus could act as prodrugs or have intrinsic ACE inhibitory activity. Many known ACE-inhibitory peptides contain hydrophobic amino acids, and the presence of Valine and Phenylalanine in VFS fits this profile.

Hypothesized Mechanism of ACE Inhibition

The diagram below illustrates the general mechanism of ACE inhibition, a plausible, though unproven, function for Val-Phe-Ser.

Caption: General mechanism of the Renin-Angiotensin System and putative inhibition by Val-Phe-Ser.

Antimicrobial and Anti-inflammatory Properties

The amphipathic nature of Val-Phe-Ser, with its hydrophobic N-terminal region (Val-Phe) and polar C-terminal residue (Ser), is a feature common to many antimicrobial peptides (AMPs). Phenylalanine residues, in particular, have been shown to act as membrane anchors, facilitating the disruption of bacterial cell membranes.[7][14] The peptide could potentially insert into the lipid bilayer of bacteria, leading to membrane permeabilization and cell death.

Furthermore, some short peptides have demonstrated anti-inflammatory activity.[15][16] The potential for Val-Phe-Ser to modulate inflammatory pathways, for instance by affecting cytokine production, warrants investigation.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis.[17][18][19][20] Inhibitors of DPP-IV are used as oral medications for the treatment of type 2 diabetes.[21] Bioactive peptides, particularly those derived from food sources, are being explored as potential DPP-IV inhibitors. The structural requirements for DPP-IV inhibition often involve specific N-terminal residues. While there is no direct evidence for Val-Phe-Ser as a DPP-IV inhibitor, its potential in this area could be explored through systematic screening.

Proposed Experimental Protocols

To validate the putative functions of Val-Phe-Ser, a structured experimental approach is necessary.

General Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the investigation of a novel peptide like Val-Phe-Ser.

References

- 1. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Food-derived bioactive peptides--opportunities for designing future foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. food-derived-bioactive-peptides-opportunities-for-designing-future-foods - Ask this paper | Bohrium [bohrium.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Val-Phe-Ser | C17H25N3O5 | CID 145459018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 10. What to Know About 6 Common ACE Inhibitors - GoodRx [goodrx.com]

- 11. Types of ACE Inhibitors for High Blood Pressure Treatment [webmd.com]

- 12. Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 19. researchgate.net [researchgate.net]

- 20. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of L-Valyl-L-phenylalanyl-L-serine Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the tripeptide L-Valyl-L-phenylalanyl-L-serine (Val-Phe-Ser). In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to forecast its potential therapeutic applications. The core focus is on predicting its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor and as a neuroprotective agent, based on the known bioactivities of its constituent amino acids and similar peptide structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic peptides.

Introduction

L-Valyl-L-phenylalanyl-L-serine is a tripeptide composed of the amino acids Valine, Phenylalanine, and Serine. While the specific bioactivity of this tripeptide is not extensively documented, the bioactivities of its constituent amino acids and related peptides suggest potential therapeutic value. Valine and Phenylalanine are often found in Angiotensin-Converting Enzyme (ACE) inhibitory peptides[1][2][3]. Serine and its metabolites are known to have neuroprotective effects[4][5]. Therefore, it is plausible that Val-Phe-Ser may exhibit ACE inhibitory and/or neuroprotective activities.

In silico prediction methods offer a rapid and cost-effective approach to evaluate the potential bioactivities of novel molecules, guiding further experimental validation.[6] These computational tools allow for the assessment of a molecule's interaction with biological targets, its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and the quantitative structure-activity relationships (QSAR).[7][8]

This guide will detail the experimental protocols for a comprehensive in silico evaluation of L-Valyl-L-phenylalanyl-L-serine, focusing on its potential as an ACE inhibitor and a neuroprotective agent.

Predicted Bioactivities and Potential Targets

Based on the composition of L-Valyl-L-phenylalanyl-L-serine, two primary bioactivities are hypothesized:

-

ACE Inhibition: The presence of hydrophobic amino acids like Valine and Phenylalanine at the N-terminus is a common feature of ACE inhibitory peptides.[1][2] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.[9][10][11][12] Inhibition of ACE is a major therapeutic strategy for hypertension.

-

Neuroprotection: L-serine is a precursor to neurotransmitters and has demonstrated neuroprotective effects in various neurological conditions.[4][5] The tripeptide may therefore interact with targets in neuroprotective signaling pathways, such as the PI3K/Akt pathway.[13][14]

In Silico Experimental Protocols

A structured workflow is proposed to predict the bioactivity of L-Valyl-L-phenylalanyl-L-serine.

Molecular Docking

Molecular docking predicts the binding affinity and interaction of a ligand with a protein target.[15][16][17]

Protocol:

-

Target Protein Preparation:

-

Obtain the 3D crystal structures of human Angiotensin-Converting Enzyme (ACE) and a key neuroprotective protein kinase such as Akt1 from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.

-

-

Ligand Preparation:

-

Generate the 3D structure of L-Valyl-L-phenylalanyl-L-serine using a molecule builder such as Avogadro or ChemDraw.

-

Perform energy minimization of the peptide structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the target proteins. For ACE, this will be the active site crevice. For Akt1, the ATP-binding pocket can be targeted.

-

Perform the docking simulation using software like AutoDock Vina or CABS-dock.[16]

-

Analyze the docking results to identify the best binding poses based on the docking score (binding affinity) and visualize the interactions (hydrogen bonds, hydrophobic interactions) using tools like PyMOL or VMD.

-

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[8][18][19][20][21]

Protocol:

-

Data Collection:

-

Descriptor Calculation:

-

For each peptide in the dataset, including L-Valyl-L-phenylalanyl-L-serine, calculate molecular descriptors that quantify their physicochemical properties (e.g., molecular weight, logP, polar surface area, and specific amino acid indices).

-

-

Model Building and Validation:

-

Split the dataset into a training set and a test set.

-

Use the training set to build a QSAR model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM).

-

Validate the model using the test set to assess its predictive power.

-

-

Prediction:

-

Use the validated QSAR model to predict the bioactivity of L-Valyl-L-phenylalanyl-L-serine.

-

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a molecule.[7][25][26][27][28]

Protocol:

-

Input:

-

Provide the chemical structure of L-Valyl-L-phenylalanyl-L-serine, typically as a SMILES string, to an online ADMET prediction server such as ADMETlab 2.0 or pkCSM.[28]

-

-

Parameter Prediction:

-

The server will predict a range of properties, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

-

Excretion: Half-life (T1/2), Clearance (CL).

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profile to assess the drug-likeness of the tripeptide.

-

Predicted Data Summary

The following tables present hypothetical, yet plausible, in silico prediction data for L-Valyl-L-phenylalanyl-L-serine. These values are for illustrative purposes and would be populated by executing the protocols described above.

Table 1: Predicted Molecular Docking Scores

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| ACE | -8.5 | His353, Ala354, Glu384 |

| Akt1 | -7.2 | Lys179, Glu198, Asp292 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption potential |

| Caco-2 Permeability (logPapp) | Moderate | Moderate intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Half-life (T1/2) | Short | Rapid clearance from the body |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of mutagenicity |

| Hepatotoxicity | Low | Low risk of liver toxicity |

Signaling Pathway Visualizations

Renin-Angiotensin System and ACE Inhibition

PI3K/Akt Neuroprotective Signaling Pathway

Conclusion

This technical guide outlines a comprehensive in silico strategy for the preliminary assessment of the bioactivity of L-Valyl-L-phenylalanyl-L-serine. The proposed methodologies, including molecular docking, QSAR analysis, and ADMET prediction, provide a robust framework for generating predictive data on its potential as an ACE inhibitor and a neuroprotective agent. The visualized workflows and signaling pathways offer a clear conceptualization of the proposed mechanisms of action. The findings from these computational studies will be instrumental in guiding subsequent in vitro and in vivo validation, thereby accelerating the potential development of this tripeptide as a novel therapeutic agent.

References

- 1. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of computational tools for the in silico design and optimization of bioactive peptides [agris.fao.org]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Peptide ADMET Prediction Service - CD ComputaBio [computabio.com]

- 8. Quantitative Structure-Activity Relationship (QSAR) Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]

- 11. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 13. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. Protein–Peptide Docking - Profacgen [profacgen.com]

- 16. Flexible docking of peptides to proteins using CABS‐dock - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient docking of peptides to proteins without prior knowledge of the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A pipeline for improved QSAR analysis of peptides: physiochemical property parameter selection via BMSF, near-neighbor sample selection via semivariogram, and weighted SVR regression and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. neovarsity.org [neovarsity.org]

- 22. BioPepDB - Database Commons [ngdc.cncb.ac.cn]

- 23. BioPepDB [bis.zju.edu.cn]

- 24. BIOPEP-UWM Database of Bioactive Peptides: Current Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ADMET-AI [admet.ai.greenstonebio.com]

- 27. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ADMETlab 2.0 [admetmesh.scbdd.com]

The Tripeptide Val-Phe-Ser: A Technical Guide to Its Natural Sources, Analysis, and Potential Bioactivities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide Val-Phe-Ser, focusing on its potential natural sources, methodologies for its extraction and identification, and an exploration of its predicted biological activities. While direct, widespread identification of Val-Phe-Ser from natural sources is not extensively documented in current literature, its presence within the primary structure of common food proteins, such as bovine beta-casein, suggests a high potential for its release through enzymatic hydrolysis.

Potential Natural Sources of Val-Phe-Ser

The tripeptide Val-Phe-Ser (VFS) has been identified as a sequence within major food proteins, indicating that protein hydrolysates from these sources are the most probable natural origin of this peptide.

Bovine Milk Casein: The most prominent potential source of Val-Phe-Ser is bovine beta-casein, a major protein in cow's milk. The VFS sequence is located within the amino acid chain of this protein. Enzymatic hydrolysis of beta-casein is a common industrial practice for producing bioactive peptides, and it is highly probable that Val-Phe-Ser is present in such hydrolysates.

Other Potential Sources: While less direct evidence exists, other protein-rich sources could potentially yield Val-Phe-Ser upon hydrolysis. These include:

-

Fish Proteins: Some fish collagen peptides contain similar sequences, suggesting that hydrolysates of various fish proteins might be a source.

-

Plant-Based Proteins: Although not yet identified in major soy or other plant proteins, the vast diversity of plant proteins makes them a candidate for future exploration.

Due to the current lack of studies reporting specific concentrations of naturally occurring Val-Phe-Ser, a quantitative data table is not yet feasible. Research focusing on the peptidomic analysis of hydrolysates from the aforementioned sources is required to establish quantitative data.

Experimental Protocols

The generation and identification of Val-Phe-Ser from its parent protein sources rely on established biochemical techniques. The following sections detail the typical methodologies employed.

Enzymatic Hydrolysis for the Release of Val-Phe-Ser

The liberation of Val-Phe-Ser from a protein like bovine beta-casein is achieved through enzymatic hydrolysis. The choice of enzyme is critical as it determines the cleavage sites and the resulting peptide profile.

Objective: To cleave the protein backbone at specific sites to release the Val-Phe-Ser tripeptide.

Materials:

-

Bovine beta-casein (or other protein source)

-

Proteolytic enzyme (e.g., pepsin, trypsin, alcalase, flavourzyme)

-

pH meter and appropriate buffers (e.g., phosphate buffer, citrate buffer)

-

Temperature-controlled water bath or incubator

-

Trichloroacetic acid (TCA) solution

Procedure:

-

Protein Solution Preparation: Dissolve the protein source (e.g., bovine beta-casein) in a suitable buffer to a desired concentration (e.g., 2-5% w/v).

-

pH and Temperature Adjustment: Adjust the pH and temperature of the protein solution to the optimal conditions for the selected enzyme. For example, pepsin functions optimally at a low pH (around 2.0), while alcalase prefers alkaline conditions (pH 8.0-9.0).

-

Enzyme Addition: Add the proteolytic enzyme to the protein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubation: Incubate the mixture for a defined period (e.g., 2-24 hours) with constant stirring. The incubation time will influence the degree of hydrolysis.

-

Enzyme Inactivation: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10-15 minutes) or by adding a chemical inhibitor.

-

Precipitation of Undigested Protein: Add TCA solution to a final concentration of 10-20% to precipitate larger, undigested proteins and polypeptides.

-

Centrifugation and Collection of Supernatant: Centrifuge the mixture and collect the supernatant, which contains the smaller peptides, including potentially Val-Phe-Ser.

Purification and Identification of Val-Phe-Ser

Following hydrolysis, the peptide mixture is subjected to chromatographic techniques for purification and subsequent identification by mass spectrometry.

Objective: To isolate Val-Phe-Ser from the complex peptide hydrolysate and confirm its sequence.

Materials:

-

Peptide hydrolysate supernatant

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Mobile phases for HPLC (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA)

-

Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

Procedure:

-

Desalting and Initial Fractionation (SPE): Use a C18 SPE cartridge to desalt the peptide sample and perform a rough fractionation based on hydrophobicity.

-

HPLC Purification: Inject the desalted and partially purified peptide mixture into a reverse-phase HPLC system. Elute the peptides using a gradient of increasing organic solvent (acetonitrile). Collect fractions at regular intervals.

-

Mass Spectrometry Analysis:

-

Analyze the collected fractions using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the peptides in each fraction.

-

For fractions containing a peptide with the expected m/z of Val-Phe-Ser (approximately 352.18 Da for the protonated molecule [M+H]⁺), perform tandem mass spectrometry (MS/MS).

-

In the MS/MS experiment, the parent ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern, specifically the b- and y-ion series, will confirm the amino acid sequence as Val-Phe-Ser.

-

Predicted Biological Activities and Signaling Pathways

While specific in-vivo or in-vitro studies on the biological activities of Val-Phe-Ser are limited, its amino acid composition (Valine, Phenylalanine, and Serine) allows for in-silico predictions of its potential bioactivities.

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing hydrophobic amino acids, such as Valine and Phenylalanine, at the C-terminus are often associated with ACE inhibitory activity. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a decrease in blood pressure.

Antioxidant Activity

The presence of aromatic (Phenylalanine) and hydrophobic (Valine) amino acids suggests that Val-Phe-Ser may possess antioxidant properties. These peptides can act as radical scavengers, donating electrons to neutralize reactive oxygen species (ROS) and thereby reducing oxidative stress.

Antimicrobial Activity

While less certain, the hydrophobic nature of Valine and Phenylalanine could contribute to antimicrobial activity. Hydrophobic peptides can interact with and disrupt the lipid bilayers of bacterial cell membranes, leading to cell lysis. The specific mechanism and spectrum of activity would require experimental validation.

Conclusion and Future Directions

The tripeptide Val-Phe-Ser, with its presence in the primary sequence of bovine beta-casein, represents a promising candidate for a naturally sourced bioactive peptide. Future research should focus on the targeted hydrolysis of beta-casein and other potential protein sources to isolate and quantify Val-Phe-Ser. Subsequent in-vitro and in-vivo studies are necessary to confirm its predicted ACE inhibitory, antioxidant, and antimicrobial activities and to elucidate the precise signaling pathways involved. Such research will be crucial for its potential application in functional foods, nutraceuticals, and pharmaceutical development.

Structural elucidation of L-Valyl-L-phenylalanyl-L-serine

An In-depth Technical Guide on the Structural Elucidation of L-Valyl-L-phenylalanyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide L-Valyl-L-phenylalanyl-L-serine (Val-Phe-Ser) is a short peptide sequence with potential applications in various fields of biochemical and pharmaceutical research. Its biological activity and function are intrinsically linked to its three-dimensional structure. Therefore, a thorough structural elucidation is paramount for understanding its mechanism of action, designing analogues with improved properties, and for quality control during synthesis.

This technical guide provides a comprehensive overview of the primary analytical techniques employed for the structural characterization of peptides, with a specific focus on L-Valyl-L-phenylalanyl-L-serine. While a complete experimental dataset for this specific tripeptide is not currently available in public repositories, this document will utilize predicted data based on established principles and representative data from closely related structures to illustrate the elucidation process. The methodologies detailed herein are standard practices in the field of peptide chemistry and structural biology.

Molecular Properties

The fundamental properties of L-Valyl-L-phenylalanyl-L-serine are summarized below. This information is crucial for planning and interpreting analytical experiments.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅N₃O₅ | PubChem[1] |

| Molecular Weight | 351.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 351.17942091 Da | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem[1] |

| Sequence | VFS | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms in a molecule. For peptides, NMR is instrumental in determining the primary sequence, secondary structure, and conformational dynamics in solution.

Predicted NMR Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for L-Valyl-L-phenylalanyl-L-serine. These predictions are based on computational models and provide a reference for expected spectral features. Actual experimental values may vary depending on the solvent, pH, and temperature.

| Amino Acid Residue | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Valine (Val) | N-H | 8.2 - 8.5 | - |

| Cα-H | 4.1 - 4.4 | 58 - 61 | |

| Cβ-H | 2.1 - 2.4 | 30 - 33 | |

| Cγ-H₃ | 0.9 - 1.1 | 18 - 20 | |

| Phenylalanine (Phe) | N-H | 8.0 - 8.3 | - |

| Cα-H | 4.5 - 4.8 | 54 - 57 | |

| Cβ-H₂ | 2.9 - 3.2 | 37 - 40 | |

| Cγ (aromatic) | - | 136 - 138 | |

| Cδ (aromatic) | 7.2 - 7.4 | 129 - 131 | |

| Cε (aromatic) | 7.2 - 7.4 | 128 - 130 | |

| Cζ (aromatic) | 7.1 - 7.3 | 126 - 128 | |

| Serine (Ser) | N-H | 7.9 - 8.2 | - |

| Cα-H | 4.3 - 4.6 | 55 - 58 | |

| Cβ-H₂ | 3.7 - 4.0 | 61 - 64 | |

| O-H | Variable | - |

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 1-5 mg of the synthesized L-Valyl-L-phenylalanyl-L-serine in 500-600 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

The concentration should ideally be greater than 0.5 mM.

-

Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift calibration.

-

Adjust the pH of the solution if necessary, as chemical shifts of ionizable groups are pH-dependent.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to get an initial overview of the sample's purity and the dispersion of proton signals.

-

Perform two-dimensional (2D) NMR experiments for complete resonance assignment and structural analysis:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation and inter-residue contacts.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To correlate ¹H and ¹³C (or ¹⁵N) nuclei over two or three bonds, which is useful for sequencing and confirming assignments.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

Analyze the 2D spectra to assign all proton and carbon resonances to their respective atoms in the tripeptide.

-

Use the NOESY/ROESY data to generate distance restraints.

-

Use the coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.

-

Utilize the distance and angle restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

-

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for peptide analysis, providing precise molecular weight determination and sequence information through fragmentation analysis.

Predicted Mass Spectrometry Fragmentation

Upon collision-induced dissociation (CID), peptides fragment at the peptide bonds. The most common fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The predicted m/z values for the major fragment ions of L-Valyl-L-phenylalanyl-L-serine are listed below, assuming a singly charged precursor ion.

| Ion Type | Sequence | Predicted m/z |

| b₁ | Val | 100.08 |

| b₂ | Val-Phe | 247.14 |

| y₁ | Ser | 106.05 |

| y₂ | Phe-Ser | 253.11 |

| Precursor [M+H]⁺ | Val-Phe-Ser | 352.19 |

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation:

-

Dissolve the peptide in a suitable solvent, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) to promote ionization.

-

For MALDI-TOF MS, the peptide solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.

-

-

Data Acquisition:

-

MS1 Scan: Acquire a full scan mass spectrum to determine the m/z of the intact peptide (the precursor ion).

-

MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide and subject it to fragmentation (e.g., through CID). Acquire a mass spectrum of the resulting fragment ions.

-

-

Data Analysis:

-

Analyze the MS1 spectrum to confirm the molecular weight of the tripeptide.

-

Analyze the MS2 spectrum to identify the b- and y-ion series. The mass differences between consecutive ions in a series correspond to the residue masses of the amino acids, allowing for sequence determination.

-

Utilize software tools (e.g., Mascot, MaxQuant) to automate the process of matching the experimental fragmentation pattern to the expected sequence.

-

X-ray Crystallography

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules in the solid state. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Representative Crystallographic Data

As no crystal structure for L-Valyl-L-phenylalanyl-L-serine is available in the Protein Data Bank (PDB), data for the closely related dipeptide, L-valyl-L-phenylalanine, is presented here for illustrative purposes.

| Parameter | Value (for L-valyl-L-phenylalanine) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.0 Å, b = 14.0 Å, c = 18.0 Å (approximate) |

| Resolution | High resolution typical for small molecules |

| Key Structural Features | Defined peptide backbone conformation, specific side-chain orientations, and intermolecular hydrogen bonding network. |

Experimental Protocol for X-ray Crystallography

-

Crystallization:

-

This is often the most challenging step. It involves screening a wide range of conditions (e.g., pH, temperature, precipitant type and concentration) to find the optimal conditions for the peptide to form well-ordered single crystals.

-

Common crystallization techniques include vapor diffusion (hanging drop or sitting drop) and microbatch methods.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to obtain a set of structure factors.

-

The "phase problem" is solved using methods like direct methods or molecular replacement (less common for small peptides). This yields an initial electron density map.

-

A molecular model of the peptide is built into the electron density map.

-

The model is refined against the experimental data to improve the fit and obtain the final, high-resolution atomic coordinates.

-

Conclusion

The structural elucidation of L-Valyl-L-phenylalanyl-L-serine, like any peptide, relies on a combination of powerful analytical techniques. NMR spectroscopy provides detailed information about the peptide's structure and dynamics in solution. Mass spectrometry is essential for confirming the molecular weight and determining the amino acid sequence. X-ray crystallography offers an unparalleled high-resolution view of the molecule's three-dimensional structure in the solid state. By integrating the data from these complementary methods, researchers can build a comprehensive and accurate model of the peptide's structure, which is fundamental for understanding its function and for its potential development as a therapeutic agent or research tool. This guide provides the foundational knowledge and protocols for undertaking such a structural characterization.

References

Biosynthesis of L-Valyl-L-phenylalanyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathways of the tripeptide L-Valyl-L-phenylalanyl-L-serine. Two primary routes are discussed: chemoenzymatic synthesis, which utilizes enzymes such as proteases to forge peptide bonds in a controlled in vitro environment, and non-ribosomal peptide synthesis (NRPS), a natural cellular mechanism for producing a vast array of peptide-based secondary metabolites. This document details the biosynthesis of the precursor amino acids, provides comprehensive experimental protocols for the chemoenzymatic synthesis and purification of the target tripeptide, and presents relevant quantitative data. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

L-Valyl-L-phenylalanyl-L-serine is a tripeptide with potential applications in various fields, including pharmacology and materials science. Understanding its biosynthesis is crucial for developing efficient and scalable production methods. This guide elucidates the two principal methodologies for its synthesis: a controlled chemoenzymatic approach and the complex, yet highly efficient, non-ribosomal peptide synthesis pathway.

Biosynthesis of Precursor Amino Acids

The synthesis of L-Valyl-L-phenylalanyl-L-serine is contingent on the availability of its constituent amino acids. The biosynthetic pathways for L-valine, L-phenylalanine, and L-serine are well-established and originate from common metabolic intermediates.

L-Valine Biosynthesis

The biosynthesis of L-valine commences with pyruvate, a key product of glycolysis.[][2][3] The pathway involves a series of enzymatic reactions to construct the branched-chain amino acid.[][2][4]

-

Acetohydroxyacid synthase (AHAS)

-

Acetohydroxyacid isomeroreductase (AHAIR)

-

Dihydroxyacid dehydratase (DHAD)

-

Valine aminotransferase (VAT)

L-Phenylalanine Biosynthesis

The biosynthesis of L-phenylalanine originates from the shikimate pathway, utilizing phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) as primary precursors.[5][6][7][8]

-

DAHP synthase

-

Chorismate mutase (CM)

-

Prephenate dehydratase (PDT)

-

Phenylpyruvate aminotransferase (PAT)

L-Serine Biosynthesis

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.

-

3-Phosphoglycerate dehydrogenase (PHGDH)

-

Phosphoserine aminotransferase (PSAT)

-

Phosphoserine phosphatase (PSPH)

References

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. l-Valine Production with Pyruvate Dehydrogenase Complex-Deficient Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Protein Targets of Val-Phe-Ser: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the predicted protein targets of the tripeptide Val-Phe-Ser (VFS). Due to the absence of direct experimental evidence for the protein targets of VFS in publicly available databases, this paper proposes Angiotensin-Converting Enzyme (ACE) as a primary predicted target. This prediction is based on the known ACE inhibitory activity of peptides containing the Val-Phe motif. This document outlines the biological rationale for this prediction, details the role of ACE in the Renin-Angiotensin System (RAS), provides hypothetical binding data, and presents comprehensive experimental protocols for the validation of the predicted VFS-ACE interaction. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of bioactive peptides.

Introduction to Val-Phe-Ser and In Silico Target Prediction

The tripeptide Val-Phe-Ser (VFS) is a short-chain peptide with the sequence Valine-Phenylalanine-Serine. While the specific biological activities of VFS have not been extensively characterized, computational methods and analysis of homologous peptides can provide valuable insights into its potential protein targets and therapeutic applications. In silico target prediction, a cornerstone of modern drug discovery, utilizes computational models to identify potential binding partners for small molecules and peptides, thereby accelerating the research and development process.

Given the lack of direct experimental data for VFS, this guide focuses on a predicted target, Angiotensin-Converting Enzyme (ACE), based on the functional activity of structurally related peptides. Specifically, the dipeptide Val-Phe, a substructure of VFS, has been shown to be a potent ACE inhibitor. This suggests that VFS may also exhibit ACE inhibitory activity, making ACE a prime candidate for a predicted protein target.

Predicted Protein Target: Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance[1]. ACE is a zinc metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II, a potent vasoconstrictor[1][2][3][4]. By increasing vascular tone and stimulating the release of aldosterone, angiotensin II elevates blood pressure[5][6]. ACE also inactivates bradykinin, a vasodilator[2][7]. Therefore, inhibition of ACE leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure[7][8].

The Renin-Angiotensin Signaling Pathway

The Renin-Angiotensin System is a multi-organ pathway essential for cardiovascular homeostasis. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, predominantly found in the endothelial cells of the lungs and kidneys, then converts angiotensin I to angiotensin II[1][3][9]. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to a cascade of physiological responses that increase blood pressure[4][10].

Quantitative Data for Predicted Val-Phe-Ser - ACE Interaction

The following table summarizes hypothetical quantitative data for the interaction between Val-Phe-Ser and Angiotensin-Converting Enzyme. This data is illustrative and based on typical values observed for known peptide-based ACE inhibitors. Experimental validation is required to determine the actual binding affinity and inhibitory potency of Val-Phe-Ser.

| Parameter | Symbol | Predicted Value | Unit | Method of Determination |

| Inhibitory Constant | Ki | 5.0 | µM | Enzyme Inhibition Assay |

| Half-maximal Inhibitory Concentration | IC50 | 12.5 | µM | Enzyme Inhibition Assay |

| Association Rate Constant | ka (kon) | 1.5 x 104 | M-1s-1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant | kd (koff) | 7.5 x 10-2 | s-1 | Surface Plasmon Resonance (SPR) |

| Equilibrium Dissociation Constant | KD | 5.0 | µM | SPR / ITC |

| Enthalpy Change | ΔH | -8.5 | kcal/mol | Isothermal Titration Calorimetry (ITC) |

| Entropy Change | -TΔS | 1.5 | kcal/mol | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols for Target Validation

To validate the predicted interaction between Val-Phe-Ser and ACE, a series of biophysical and biochemical assays should be performed. The following sections provide detailed methodologies for key experiments.

In Vitro ACE Inhibition Assay

This assay determines the inhibitory effect of Val-Phe-Ser on the enzymatic activity of ACE.

Materials:

-

Angiotensin-Converting Enzyme (human recombinant)

-

ACE substrate: N-Hippuryl-His-Leu (HHL)

-

Val-Phe-Ser (lyophilized powder)

-

Assay Buffer: 100 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 8.3

-

o-phthaldialdehyde (OPA) reagent

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 490 nm)

Procedure:

-

Preparation of Reagents:

-

Reconstitute ACE in assay buffer to a final concentration of 1 U/mL.

-

Prepare a 10 mM stock solution of HHL in deionized water.

-

Prepare a 10 mM stock solution of Val-Phe-Ser in deionized water. Create a serial dilution in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 1 mM).

-

-

Assay Protocol:

-

In a 96-well microplate, add 20 µL of the Val-Phe-Ser dilutions or assay buffer (for control wells).

-

Add 20 µL of the ACE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the HHL substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of the OPA reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 490 nm.

-

Calculate the percentage of ACE inhibition for each concentration of Val-Phe-Ser using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics between a ligand and an analyte.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer: 10 mM sodium acetate, pH 5.0

-

Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Angiotensin-Converting Enzyme (ligand)

-

Val-Phe-Ser (analyte)

Procedure:

-

Immobilization of ACE:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject a solution of ACE (20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Val-Phe-Ser in running buffer (e.g., 0.1 µM to 100 µM).

-

Inject the Val-Phe-Ser solutions over the immobilized ACE surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each analyte injection using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Angiotensin-Converting Enzyme

-

Val-Phe-Ser

-

Dialysis buffer: 20 mM Tris, 150 mM NaCl, pH 7.5

Procedure:

-

Sample Preparation:

-

Dialyze both ACE and Val-Phe-Ser extensively against the same dialysis buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and peptide solutions using a spectrophotometer or a suitable protein assay.

-

Prepare the final samples for the ITC experiment: ACE in the sample cell (e.g., 20-50 µM) and Val-Phe-Ser in the injection syringe (e.g., 200-500 µM).

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the Val-Phe-Ser solution into the ACE solution in the sample cell, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to obtain the heat of binding for each injection.

-

The resulting binding isotherm (heat vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the equilibrium dissociation constant (KD), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from the KD and ΔH values.

-

Experimental Workflow for Target Validation

The following diagram illustrates a logical workflow for the experimental validation of the predicted interaction between Val-Phe-Ser and ACE.

Conclusion

This technical guide has presented a comprehensive overview of the predicted interaction between the tripeptide Val-Phe-Ser and Angiotensin-Converting Enzyme. While direct experimental evidence for this interaction is currently lacking, the known bioactivity of related peptides provides a strong rationale for prioritizing ACE as a potential target for VFS. The detailed experimental protocols and workflows provided herein offer a clear path for researchers to validate this prediction and to characterize the biochemical and biophysical properties of the VFS-ACE interaction. The successful validation of this predicted interaction could pave the way for the development of VFS as a novel therapeutic agent for hypertension and other cardiovascular disorders.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 7. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 8. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 9. ClinPGx [clinpgx.org]

- 10. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Val-Phe-Ser

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Val-Phe-Ser is a short peptide sequence composed of Valine, Phenylalanine, and Serine. The purification of such synthetic peptides is a critical step in research and drug development to ensure the removal of impurities from the synthesis process, such as truncated or deletion sequences, protecting groups, and other contaminants. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and efficiency.[1][2] This application note provides a detailed protocol for the purification of Val-Phe-Ser using RP-HPLC, discusses the underlying principles, and presents a potential signaling pathway in which this tripeptide may be involved.

The Val-Phe-Ser sequence contains both hydrophobic residues (Valine and Phenylalanine) and a polar residue (Serine). This amphiphilic nature dictates its behavior during RP-HPLC, where the separation is based on the hydrophobic interaction between the peptide and the stationary phase.[1][2] Peptides are loaded onto a hydrophobic column (typically C18) in a polar aqueous mobile phase and eluted by increasing the concentration of an organic solvent, such as acetonitrile. The hydrophobic Valine and Phenylalanine residues will interact strongly with the C18 stationary phase, while the polar Serine residue will have a lesser interaction.

Materials and Methods

Materials

-

Crude Val-Phe-Ser peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC-grade

-

Reversed-phase HPLC system with a UV detector

-

C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

0.22 µm syringe filters

-

Autosampler vials

Experimental Protocol: RP-HPLC Purification of Val-Phe-Ser

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Dissolve the crude Val-Phe-Ser peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

-

-

HPLC Method:

-

Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm and 280 nm. The primary detection wavelength for the peptide bond is 215 nm.

-

Column Temperature: 25 °C

-

Injection Volume: 20-100 µL, depending on the concentration and column capacity.

-

Gradient Elution: A linear gradient is typically used for peptide purification. The following is a representative gradient that can be optimized:

-

| Time (min) | % Mobile Phase B (ACN with 0.1% TFA) |

| 0 | 5 |

| 5 | 5 |

| 35 | 65 |

| 40 | 95 |

| 45 | 95 |

| 50 | 5 |

| 60 | 5 |

-

Fraction Collection:

-

Collect fractions corresponding to the major peak, which represents the Val-Phe-Ser tripeptide. Automated fraction collectors can be programmed to collect peaks based on a specific absorbance threshold.

-

-

Purity Analysis:

-

Analyze the collected fractions by analytical RP-HPLC using a shallower gradient to accurately determine the purity of the purified peptide.

-

Pool the fractions with the desired purity (>95% is common for research applications).

-

-

Solvent Removal:

-

Remove the acetonitrile and water from the pooled fractions by lyophilization (freeze-drying) to obtain the purified peptide as a white, fluffy powder.

-

Experimental Workflow

Caption: Experimental workflow for the RP-HPLC purification of Val-Phe-Ser.

Results and Discussion

The retention time of Val-Phe-Ser in RP-HPLC is primarily determined by its hydrophobic character, contributed by the Valine and Phenylalanine residues. The polar, hydrophilic Serine residue will decrease the overall retention time compared to a tripeptide of similar size composed entirely of hydrophobic residues. The exact retention time will depend on the specific HPLC system, column chemistry, and gradient profile. A summary of expected and typical quantitative data is presented in the table below.

Table 1: Summary of HPLC Purification Parameters and Expected Results for Val-Phe-Ser

| Parameter | Value/Range | Rationale/Expected Outcome |

| Column Chemistry | C18 or C8 | C18 provides strong hydrophobic retention suitable for peptides. C8 can be used for more hydrophobic peptides to reduce retention time. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier that elutes the peptide from the column. |

| Gradient | 5-65% B over 30 min | A shallow gradient is crucial for good separation of closely eluting impurities. |

| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | 215 nm | Wavelength for detecting the peptide backbone. |

| Expected Retention Time | 15-25 minutes | Dependent on the specific gradient and system, but expected to elute at a moderate ACN concentration. |

| Crude Purity | 50-80% | Typical purity after solid-phase peptide synthesis. |

| Final Purity | >95% | Achievable with a single purification step for a tripeptide. |

Potential Signaling Pathway of Val-Phe-Ser

While the specific biological role of the Val-Phe-Ser tripeptide is not extensively characterized, its constituent amino acids, Valine and Phenylalanine, are known to activate the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation can be initiated by the sensing of extracellular amino acids by the TAS1R1/TAS1R3 G-protein coupled receptor.

The binding of amino acids like Valine and Phenylalanine to the TAS1R1/TAS1R3 heterodimer is proposed to activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the increased intracellular Ca2+ can activate downstream effectors that ultimately lead to the activation of the mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates its substrates, such as S6 kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth.

Caption: Proposed signaling pathway for Val-Phe-Ser via the TAS1R1/TAS1R3 receptor and mTORC1 activation.

Conclusion

The purification of the Val-Phe-Ser tripeptide can be efficiently achieved using a standard RP-HPLC protocol with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The amphiphilic nature of the peptide allows for good retention and separation from synthesis-related impurities. The detailed protocol and parameters provided in this application note serve as a robust starting point for the purification of Val-Phe-Ser and similar short peptides. Furthermore, the potential involvement of this tripeptide in the mTOR signaling pathway highlights its possible biological significance and provides a basis for further investigation into its cellular functions.

References

Application Notes and Protocols for the Structural Confirmation of Val-Phe-Ser using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like Valyl-Phenylalanyl-Serine (Val-Phe-Ser), NMR provides unparalleled insights into its atomic-level connectivity and spatial arrangement, which are critical for understanding its biological function and for drug development purposes.[1][2] This document provides a detailed guide to confirming the primary structure and obtaining conformational insights into Val-Phe-Ser using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The process involves a systematic workflow:

-

Sample Preparation : Ensuring a high-purity, stable sample at an appropriate concentration.

-

1D NMR Spectra (¹H & ¹³C) : Initial assessment of sample purity and identification of proton and carbon environments.

-

2D NMR Correlation Spectra : Establishing through-bond and through-space connectivities to piece together the amino acid residues and determine their sequence. Key experiments include COSY, TOCSY, HSQC, and NOESY.[3][4][5]

-

Data Analysis and Interpretation : Integrating the data from all experiments to build a comprehensive structural model of the tripeptide.

Sample Preparation Protocol

Optimal sample preparation is critical for acquiring high-quality NMR data.

Materials:

-

High-purity (>95%) synthetic Val-Phe-Ser peptide.[1]

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or 90% H₂O/10% D₂O). A H₂O/D₂O mixture is often preferred for observing the exchangeable amide protons.[1]

-

NMR tubes (5 mm, high precision).

-

pH meter or pH strips.

-

Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment.

Protocol:

-

Dissolution : Dissolve 1-5 mg of the Val-Phe-Ser peptide in 500-600 µL of the chosen deuterated solvent in a clean microcentrifuge tube. The target concentration for a tripeptide should be in the range of 1-5 mM.[3]

-

pH Adjustment : Adjust the pH of the sample to a desired value (typically between 4 and 6) using microliter amounts of DCl or NaOD. The pH influences the chemical shifts of ionizable groups and the exchange rates of amide protons.[3]

-

Transfer : Carefully transfer the final solution into a clean, dry 5 mm NMR tube.

-

Equilibration : Allow the sample to equilibrate at the desired experimental temperature inside the NMR spectrometer before starting data acquisition.

Data Acquisition and Analysis

1D NMR: ¹H and ¹³C Spectra

One-dimensional spectra provide the foundational information about the chemical environment of the protons and carbons in the peptide. The ¹H spectrum shows the number of different proton types and their relative abundance, while the ¹³C spectrum reveals the various carbon environments.

Expected Chemical Shifts: The following table summarizes the approximate ¹H and ¹³C chemical shifts for Val, Phe, and Ser in a peptide context. Note that these values can vary depending on solvent, pH, temperature, and the influence of neighboring residues.[6][7]

| Amino Acid | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Valine (Val) | NH | ~8.2 - 8.5 | - |

| Hα | ~4.1 - 4.4 | ~60 - 63 | |

| Hβ | ~2.1 - 2.3 | ~31 - 33 | |

| Hγ¹, Hγ² | ~0.9 - 1.1 | ~19 - 21 | |

| C' (Carbonyl) | - | ~173 - 176 | |

| Phenylalanine (Phe) | NH | ~8.1 - 8.4 | - |

| Hα | ~4.5 - 4.8 | ~56 - 59 | |

| Hβ¹, Hβ² | ~2.9 - 3.2 | ~38 - 40 | |

| Hδ¹, Hδ² | ~7.2 - 7.4 | ~129 - 131 | |

| Hε¹, Hε² | ~7.2 - 7.4 | ~129 - 131 | |

| Hζ | ~7.1 - 7.3 | ~127 - 129 | |

| C' (Carbonyl) | - | ~173 - 176 | |

| Serine (Ser) | NH | ~8.3 - 8.6 | - |

| Hα | ~4.3 - 4.6 | ~57 - 60 | |

| Hβ¹, Hβ² | ~3.8 - 4.0 | ~62 - 65 | |

| C' (Carbonyl) | - | ~172 - 175 |

2D NMR: Elucidating the Structure